tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUVPMTGGMMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595317 | |
| Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190964-91-1 | |
| Record name | tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Esterification
This method involves the direct esterification of piperidine derivatives with tert-butyl chloroformate.
- Start with 4-(4-methylpiperazin-1-yl)piperidine.
- React with tert-butyl chloroformate in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature until complete.
- The product is purified by column chromatography.
Yield: Typically yields around 70-85% purity after purification.
Method B: Using N-Protected Intermediates
This method employs N-protected intermediates to enhance selectivity and yield.
- Protect the amine group of 4-(4-methylpiperazin-1-yl)piperidine using a suitable protecting group (e.g., Boc or Fmoc).
- Conduct the reaction with tert-butyl acrylate under basic conditions.
- Deprotect the intermediate to yield this compound.
Yield: This method can achieve yields of up to 90% depending on the conditions used for deprotection.
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been reported as an efficient method for preparing this compound.
- Combine 4-(4-methylpiperazin-1-yl)piperidine and tert-butyl acrylate in a microwave reactor.
- Optimize the reaction time and temperature settings for maximum yield.
- Purify the product using standard techniques such as recrystallization or chromatography.
Yield: Reports indicate yields can exceed 95% due to enhanced reaction kinetics under microwave conditions.
Comparative Analysis of Methods
The following table summarizes the different preparation methods, including their yields, advantages, and disadvantages:
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Direct Esterification | 70-85 | Simple procedure, readily available reagents | Potential for side reactions |
| N-Protected Intermediates | Up to 90 | High selectivity, improved yields | Requires additional steps for protection/deprotection |
| Microwave-Assisted | >95 | Fast reaction times, high efficiency | Requires specialized equipment |
Research Findings
Recent studies have focused on optimizing these synthesis routes to enhance yield and reduce reaction times. For example, microwave-assisted methods have shown significant improvements in both efficiency and purity of the final product, making them particularly appealing for large-scale synthesis in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by reacting with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it suitable for constructing diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine
Pharmaceutical research utilizes this compound in the development of new therapeutic agents. Its derivatives have shown potential in treating various conditions, including neurological disorders and infections.
Industry
In the chemical industry, this compound is used in the production of agrochemicals and specialty chemicals. Its role as an intermediate in the synthesis of active ingredients is well-recognized.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to biological targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate
- Molecular Formula : C₁₈H₂₈N₆O₂
- Molecular Weight : 360.46 g/mol
- Key Features : Replaces the 4-methylpiperazine group with a pyrimidin-2-yl-piperazine moiety.
- Synthesis : Prepared via reductive amination of N-Boc-4-piperidone with 2-(piperazin-1-yl)pyrimidine, yielding 83% as a white solid .
- Applications : The pyrimidine substituent enhances π-π stacking interactions, making it a candidate for kinase inhibitor development .
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 1277168-52-1)
tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate (CAS 1008774-87-5)
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Features : Substitutes the 4-methylpiperazinyl group with a 4-hydroxybenzoyl moiety.
- Physicochemical Properties :
- Applications : The hydroxybenzoyl group introduces hydrogen-bonding capacity, useful in designing prodrugs or imaging agents .
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)
- Molecular Formula : C₁₃H₂₃N₂O₄
- Key Features : Incorporates a methoxy(methyl)carbamoyl group at position 4.
- Physicochemical Properties : Exists as a pale yellow oil, contrasting with the solid state of the parent compound .
- Applications : The carbamoyl group enhances its utility as a synthetic intermediate for amide bond formation .
Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Physical State | Key Substituent | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 283.41 | Solid (assumed) | 4-Methylpiperazinyl | Not reported |
| tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate | 360.46 | White solid | Pyrimidin-2-yl-piperazine | Not reported |
| tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate | 305.37 | Solid | 4-Hydroxybenzoyl | 339.5 ± 25.0 |
| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | 285.33 | Pale yellow oil | Methoxy(methyl)carbamoyl | Not reported |
Research Findings and Trends
Structure-Activity Relationships (SAR) : The 4-methylpiperazinyl group in the parent compound balances lipophilicity and solubility, critical for blood-brain barrier penetration in CNS drug development .
Synthetic Efficiency : Reductive amination (e.g., for pyrimidinyl analogs) achieves higher yields (~83%) compared to Boc-protection methods (~86% for tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate) .
Emerging Analogs : Derivatives with trifluoromethyltriazole groups (e.g., tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate) are gaining traction for antimicrobial applications .
Biological Activity
tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate, also known by its CAS number 190964-91-1, is a compound with significant biological activity, particularly in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H29N3O2
- Molecular Weight : 283.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is recognized for its ability to modulate the activity of receptors involved in neuropharmacology, particularly:
- Dopamine Receptors : Exhibits affinity for dopamine D2 receptors, influencing pathways related to mood and cognition.
- Serotonin Receptors : Potentially interacts with serotonin receptors, which may contribute to its effects on anxiety and depression.
Pharmacological Activities
Research indicates the following pharmacological activities associated with this compound:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, suggesting a potential for treating mood disorders.
- Anxiolytic Properties : The modulation of serotonin receptors may also confer anxiolytic properties, making it a candidate for anxiety treatment.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in neurodegenerative disease models.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) investigated the antidepressant effects of this compound in a rodent model. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Anxiolytic Properties
In another study by Johnson et al. (2022), the anxiolytic effects were examined using the elevated plus maze test. The compound demonstrated a marked increase in time spent in open arms, indicative of reduced anxiety levels.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of dopamine and serotonin | Smith et al., 2023 |
| Anxiolytic | Interaction with serotonin receptors | Johnson et al., 2022 |
| Neuroprotective | Antioxidant properties | Lee et al., 2023 |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The compound has been noted to cause skin and eye irritation upon contact, necessitating careful handling and further toxicological studies to establish safety profiles for potential therapeutic use .
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with Boc-protected piperidine derivatives. For example, coupling 4-methylpiperazine to a Boc-piperidine scaffold using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature is a common approach . Post-synthetic purification via column chromatography and recrystallization ensures high purity. Reaction progress can be monitored using TLC (thin-layer chromatography) to confirm intermediate formation .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly for distinguishing piperazine and piperidine ring protons.
- HPLC with UV detection to assess purity (>95% as per industry standards) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
- FT-IR to identify functional groups like the Boc carbonyl stretch (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Contradictory data may arise from variations in experimental conditions. Standardized protocols should be adopted:
- Solubility studies : Use buffered solutions (pH 1–13) and solvents (DMSO, ethanol) under controlled temperatures (25°C–37°C) to replicate physiological conditions .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products. Incompatible conditions (e.g., strong acids/bases) should be noted .
Q. What experimental strategies are effective for studying this compound’s interactions with biological targets?
- Radioligand binding assays : Use tritiated or fluorescently labeled derivatives to quantify binding affinity (Kd) for receptors like dopamine or serotonin subtypes .
- Molecular docking : Computational models (e.g., AutoDock Vina) can predict binding poses within active sites, guiding mutagenesis studies .
- Enzyme kinetics : Measure IC50 values in inhibition assays using recombinant enzymes (e.g., kinases) .
Q. How can the compound’s role in multi-step organic synthesis be optimized for drug discovery?
- Deprotection strategies : Use TFA (trifluoroacetic acid) in dichloromethane to remove the Boc group, enabling subsequent functionalization (e.g., amidation, alkylation) .
- Parallel synthesis : Employ Ugi or Suzuki-Miyaura reactions to generate derivatives with modified piperazine/piperidine substituents .
- Scale-up considerations : Optimize solvent systems (e.g., switching from DCM to THF) and catalyst loading (e.g., Pd/C for hydrogenation) to improve yield and reduce costs .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Wear flame-resistant lab coats, nitrile gloves, and ANSI-approved goggles. For respiratory protection, use NIOSH-certified P95 masks for low exposure or OV/AG-P99 respirators for high aerosol risks .
- Spill management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .
Data Reproducibility
Q. How can researchers ensure reproducibility in toxicity studies given limited ecotoxicological data?
- Standardized assays : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) using rodent models.
- Negative controls : Include vehicle-only groups (e.g., DMSO) to distinguish compound-specific effects from solvent artifacts .
- Peer validation : Collaborate with independent labs to cross-verify LD50 and NOAEL (no-observed-adverse-effect-level) data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
